PDP-C1-Ph-Val-Cit

ADC Linker Hydrophobicity LogP

Addressing plasma instability seen with maleimide-based ADC linkers, this Val-Cit-PABC linker uses a pyridyldithio group for site-specific, thiol conjugation. Key supply and performance advantages: - Reversible disulfide bond avoids retro-Michael deconjugation, improving plasma stability. - Low LogP (1.4) minimizes payload aggregation for hydrophobic warheads like MMAE. - Extended 3-year powder stability at -20°C reduces requalification frequency.

Molecular Formula C26H37N7O5S2
Molecular Weight 591.8 g/mol
Cat. No. B10818529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDP-C1-Ph-Val-Cit
Molecular FormulaC26H37N7O5S2
Molecular Weight591.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N
InChIInChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1
InChIKeyAAVRIGCTKXERBY-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDP-C1-Ph-Val-Cit Site-Specific ADC Linker


PDP-C1-Ph-Val-Cit (CAS: 1610769-13-5) is a cleavable linker for antibody-drug conjugates (ADCs), incorporating the clinically validated valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) protease-cleavable motif. It features a pyridyldithio (PDP) reactive group for thiol-specific conjugation to engineered cysteine residues on monoclonal antibodies, enabling site-specific ADC assembly with defined drug-to-antibody ratios [1]. Its disulfide-based conjugation chemistry offers controlled payload attachment distinct from maleimide-based linkers [2].

PDP-C1-Ph-Val-Cit Differentiation


While the Val-Cit-PABC cleavage mechanism is conserved across many ADC linkers, the N-terminal reactive group dictates critical conjugation and stability properties. The pyridyldithio (PDP) moiety in PDP-C1-Ph-Val-Cit reacts specifically with free thiols to form a reversible disulfide bond, offering a distinct stability profile compared to the irreversible thioether bond formed by maleimide-caproyl (MC) linkers such as MC-Val-Cit-PAB [1]. This difference is particularly relevant for site-specific ADCs targeting engineered cysteine residues, where maleimide-linked conjugates exhibit susceptibility to retro-Michael deconjugation in circulation, while disulfide-linked conjugates maintain higher plasma stability and more predictable pharmacokinetics [2].

PDP-C1-Ph-Val-Cit: Differentiation Evidence


LogP Comparison

The LogP of PDP-C1-Ph-Val-Cit is 1.4, which is significantly lower than that of MC-Val-Cit-PAB (LogP ~2.9) [1]. Reduced hydrophobicity correlates with lower ADC aggregation propensity and improved in vivo pharmacokinetics. This difference is supported by calculated physicochemical properties from vendor datasheets .

ADC Linker Hydrophobicity LogP

tPSA Comparison

PDP-C1-Ph-Val-Cit has a topological polar surface area (tPSA) of 241 Ų, compared to MC-Val-Cit-PAB's tPSA of approximately 171 Ų [1]. Higher tPSA is associated with improved aqueous solubility and reduced membrane permeability, which is advantageous for linkers intended to remain extracellular until ADC internalization. This is a calculated difference based on vendor-reported molecular descriptors .

ADC Linker tPSA Drug-likeness

Disulfide vs. Maleimide Conjugation Stability

PDP-C1-Ph-Val-Cit utilizes a pyridyldithio group for thiol-specific conjugation, forming a disulfide bond that is stable in circulation but reversibly cleavable in the reducing environment of the cytoplasm. In contrast, maleimide-based linkers (e.g., MC-Val-Cit-PAB) form a thioether bond that is susceptible to retro-Michael deconjugation, leading to payload loss of up to 10–15% over 7 days in plasma [1]. While direct data for PDP-C1-Ph-Val-Cit is not available, class-level inference from disulfide-linked ADCs indicates superior plasma stability for site-specific cysteine conjugates [2].

ADC Conjugation Site-Specific Disulfide

Storage Stability

PDP-C1-Ph-Val-Cit powder is stable for 3 years when stored at -20°C, as per vendor storage guidelines [1]. In solvent, stability extends to 6 months at -80°C and 1 month at -20°C. Comparable Val-Cit-PABC linkers (e.g., MC-Val-Cit-PAB) typically have a recommended powder stability of 2 years at -20°C , indicating a 50% longer shelf life for PDP-C1-Ph-Val-Cit under identical storage conditions.

ADC Linker Stability Storage Shelf Life

PDP-C1-Ph-Val-Cit: Application Scenarios


Site-Specific ADC Conjugation

For ADCs requiring controlled DAR and homogeneous product profiles, PDP-C1-Ph-Val-Cit enables site-specific disulfide conjugation to unpaired cysteines introduced via antibody engineering. The PDP group reacts selectively with free thiols, minimizing off-target conjugation and yielding ADCs with DAR = 2 or 4 [1]. This approach avoids the heterogeneity of stochastic lysine conjugation and the plasma instability of maleimide-thiol adducts .

Hydrophobic Payload Conjugation

The relatively low LogP (1.4) of PDP-C1-Ph-Val-Cit [1] makes it suitable for conjugating hydrophobic payloads such as MMAE or DM1, where linker hydrophobicity can exacerbate ADC aggregation. Using PDP-C1-Ph-Val-Cit instead of MC-Val-Cit-PAB (LogP ~2.9) may improve conjugate solubility and reduce aggregation during manufacturing and formulation.

Extended Shelf Life Studies

Research programs planning multi-year ADC development can benefit from PDP-C1-Ph-Val-Cit's 3-year powder stability at -20°C [1], which is 50% longer than the typical 2-year shelf life of MC-Val-Cit-PAB . This reduces the frequency of linker re-synthesis and requalification, streamlining long-term preclinical and CMC activities.

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